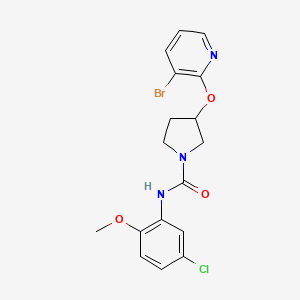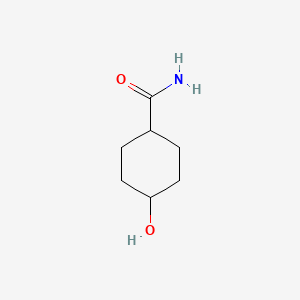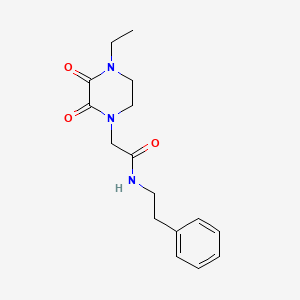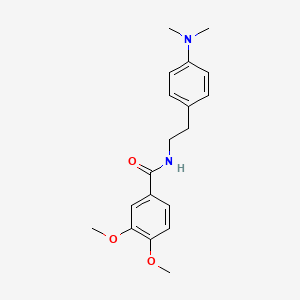
3-((3-bromopyridin-2-yl)oxy)-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3-bromopyridin-2-yl)oxy)-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C17H17BrClN3O3 and its molecular weight is 426.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Imaging Applications
- Radioligand Imaging : The compound has been utilized in the synthesis of radioligands like MK-1064 for positron emission tomography (PET) imaging of orexin-2 receptors. This application is significant in neuroscientific research and diagnostics (Gao, Wang, & Zheng, 2016).
Antimicrobial Activity
- Antibacterial Properties : Derivatives of the compound have shown antibacterial activity against various aerobic and anaerobic bacteria, highlighting its potential in antimicrobial research (Bogdanowicz et al., 2013).
Antioxidant Activity
- Antioxidant Potential : Novel derivatives containing chloro, hydroxyl, and other substituents have been identified as potent antioxidants, outperforming even known antioxidants like ascorbic acid. This suggests applications in oxidative stress-related research and therapy (Tumosienė et al., 2019).
Synthesis of Dopamine Antagonists
- Dopamine D2 and D3 Antagonist Synthesis : The compound has been used in synthesizing antagonists of dopamine D2 and D3 and serotonin-3 receptors, indicating its relevance in the study of neurological disorders (Hirokawa, Horikawa, & Kato, 2000).
Insecticidal and Fungicidal Activities
- Pest Control Research : Synthesized derivatives have shown insecticidal and fungicidal activities, making them relevant in agricultural and pest control research (Zhu et al., 2014).
Non-Linear Optical Properties and Anticancer Activity
- Optical and Anticancer Research : Some derivatives have been studied for their non-linear optical properties and potential anticancer activity, demonstrating their applicability in material science and oncology (Jayarajan et al., 2019).
Kinase Inhibition for Cancer Therapy
- Cancer Therapy Research : Derivatives have been identified as selective Met kinase inhibitors, useful in the development of cancer therapies (Schroeder et al., 2009).
Crystal Structure and Molecular Conformation
- Crystallography and Molecular Studies : The compound has been used in crystallography and molecular orbital studies, aiding in the understanding of molecular structures and properties (Banerjee et al., 2002).
CB1 Cannabinoid Receptor Studies
- Neuropharmacology : Its derivatives have been utilized in the synthesis of radiotracers for studying CB1 cannabinoid receptors, relevant in neuropharmacological research (Katoch-Rouse & Horti, 2003).
Tuberculostatic and Bacteriostatic Activity
- Tuberculosis and Bacterial Infection Research : Some cyanopyridine derivatives have exhibited tuberculostatic and bacteriostatic activities, highlighting their potential in addressing infectious diseases (Miszke et al., 2008).
特性
IUPAC Name |
3-(3-bromopyridin-2-yl)oxy-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClN3O3/c1-24-15-5-4-11(19)9-14(15)21-17(23)22-8-6-12(10-22)25-16-13(18)3-2-7-20-16/h2-5,7,9,12H,6,8,10H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMMAWOIKCJIJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(C2)OC3=C(C=CC=N3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(N2Z,N6E)-N2,N6-bis(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pyridine-2,6-dicarboxamide](/img/structure/B2404573.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2404575.png)

![Benzo[d]thiazol-2-ylmethyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2404577.png)

![tert-Butyl (6-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B2404582.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea](/img/structure/B2404583.png)
![2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2404585.png)
![N-(3-(dimethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2404586.png)
![N-(3-cyclopropyl-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2404589.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2404591.png)